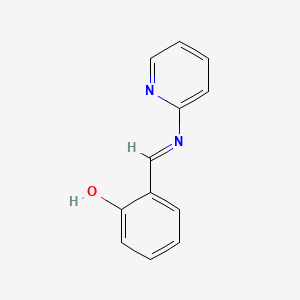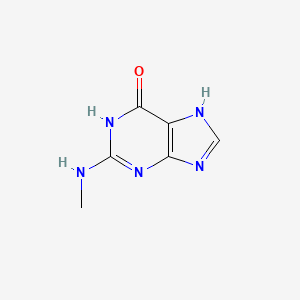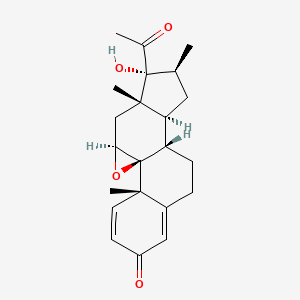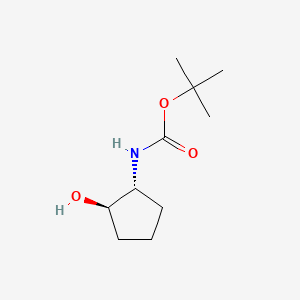
Sulfopyruvic Acid Dilithium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Sulfopyruvic Acid Dilithium Salt typically involves the reaction of pyruvic acid with sulfuric acid, followed by neutralization with lithium hydroxide. The reaction conditions must be carefully controlled to ensure the purity and yield of the final product . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Sulfopyruvic Acid Dilithium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield sulfide compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sulfopyruvic Acid Dilithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Sulfopyruvic Acid Dilithium Salt involves its interaction with specific molecular targets and pathways. It can inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Sulfopyruvic Acid Dilithium Salt can be compared with other similar compounds such as:
- Sulfopyruvic Acid Sodium Salt
- Sulfopyruvic Acid Potassium Salt
- Sulfopyruvic Acid Ammonium Salt
These compounds share similar chemical structures but differ in their cationic components (sodium, potassium, ammonium, etc.). The uniqueness of this compound lies in its specific reactivity and applications, which may vary from those of its analogs .
Properties
CAS No. |
103963-67-3 |
|---|---|
Molecular Formula |
C₃H₄Li₂O₆S |
Molecular Weight |
182.01 |
Synonyms |
2-Oxo-3-sulfo-propanoic Acid Dilithium Salt; 2-Oxo-3-sulfo-propanoic Acid Lithium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1148196.png)






![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)
